Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate
Description
Molecular Architecture and Stereochemical Considerations
Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate features a bicyclic carbon framework characterized by a fused ring system comprising a five-membered and a four-membered ring. The bicyclo[3.2.1]octane core consists of seven carbon atoms arranged in a bridged structure, with bridge lengths defined by the [3.2.1] notation. This indicates one bridge spanning three carbons, another spanning two, and the third spanning one carbon. The numbering of the bicyclic system follows IUPAC conventions, where the bridgehead positions (positions 3 and 8) host the functional groups: a hydroxyl group at position 8 and an ethyl carboxylate moiety at position 3.
The stereochemistry of the compound is influenced by the spatial arrangement of substituents on the rigid bicyclic framework. The hydroxyl group at position 8 and the ethyl carboxylate at position 3 occupy distinct bridgehead positions, potentially leading to cis or trans configurations relative to the bridge. However, the planar rigidity of the bicyclo[3.2.1]octane system restricts free rotation, rendering the molecule stereochemically stable under standard conditions. Computational models of similar bicyclo[3.2.1]octane derivatives suggest that substituents at these positions adopt equatorial orientations to minimize steric strain.
The molecular formula of the compound, $$ \text{C}{11}\text{H}{18}\text{O}_{3} $$, reflects the incorporation of the ethyl ester group and hydroxyl substituent into the bicyclic scaffold. The ethyl carboxylate contributes to the molecule’s polarity, while the hydroxyl group enhances hydrogen-bonding potential, influencing solubility and reactivity.
IUPAC Nomenclature and Alternative Naming Conventions
The systematic IUPAC name for this compound, This compound , is derived from the parent hydrocarbon bicyclo[3.2.1]octane. The numbering begins at a bridgehead carbon, proceeding to prioritize the longest bridge, followed by the next longest, ensuring the lowest possible numbers for substituents. The hydroxyl group at position 8 and the ethyl carboxylate at position 3 are named as prefixes in alphabetical order.
Alternative naming conventions may describe the compound using functional class nomenclature, such as 3-(ethoxycarbonyl)bicyclo[3.2.1]octan-8-ol , emphasizing the ester and alcohol groups. However, the IUPAC name remains the most widely accepted, as it unambiguously specifies substituent positions and the bicyclic framework. In some contexts, the bicyclo[3.2.1]octane system is informally referred to as a norbornane derivative , though this term more accurately applies to bicyclo[2.2.1]heptane systems.
Comparative Analysis with Related Bicyclic Carboxylate Derivatives
This compound belongs to a broader family of bicyclic carboxylates, which vary in substituent placement and functional groups. The table below highlights structural and functional differences between this compound and related derivatives:
The presence of both hydroxyl and ethyl carboxylate groups in this compound distinguishes it from simpler carboxylates like bicyclo[3.2.1]octane-3-carboxylic acid, which lacks the hydroxyl group. Compared to the 8-carboxylic acid isomer, the positional shift of the carboxylate to carbon 3 alters the molecule’s electronic distribution, potentially affecting its acidity and intermolecular interactions.
Substituent electronegativity also plays a role in reactivity. For instance, the hydroxyl group at position 8 can participate in hydrogen bonding, increasing solubility in polar solvents relative to the methyl-substituted derivative. Conversely, the ethyl ester group introduces steric bulk, which may hinder nucleophilic attack at the carbonyl carbon compared to the free carboxylic acid.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)9-5-7-3-4-8(6-9)10(7)12/h7-10,12H,2-6H2,1H3 |
InChI Key |
QTYBQEOKMHHGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CCC(C1)C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate typically involves the use of intramolecular Diels-Alder reactions. For instance, the commercially available monoterpene carvone can be efficiently converted into the bicyclo[3.2.1]octane system through an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes involving Diels-Alder reactions and subsequent functional group modifications are scalable and can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxy group allows for oxidation reactions, while the carboxylate group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Building Block in Organic Synthesis
Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate serves as a valuable building block in organic synthesis. Its bicyclic structure allows for the introduction of various functional groups, facilitating the synthesis of more complex molecules. The compound can undergo several chemical reactions, including:
- Esterification : The formation of esters from acids and alcohols.
- Oxidation : The conversion of hydroxyl groups to carbonyl compounds.
- Nucleophilic Substitution : Replacement of functional groups via nucleophilic attack.
These reactions highlight its versatility in synthetic organic chemistry, making it a crucial intermediate in the development of pharmaceuticals and agrochemicals.
Biological Applications
Potential Biological Activity
Research indicates that this compound may exhibit various biological activities, including interactions with enzymes and receptors. Studies have suggested potential applications in:
- Anti-inflammatory Properties : Investigations into its ability to modulate inflammatory pathways.
- Analgesic Effects : Exploration of its efficacy as a pain-relieving agent.
The compound's hydroxyl and carboxylic acid groups are believed to play significant roles in its biological interactions, potentially influencing cellular processes and signaling pathways.
Medicinal Chemistry
Therapeutic Potential
The therapeutic potential of this compound is under investigation, particularly concerning its use in drug development. Preliminary studies suggest that derivatives of this compound may possess:
- Anticancer Activity : Some derivatives have been synthesized and tested for their effects on cancer cell lines, showing promising results with IC50 values indicating significant cytotoxicity against certain cancer types.
- Chiral Auxiliary in Asymmetric Synthesis : The compound's chirality can be exploited to synthesize enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.
Data Tables
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Organic Synthesis | Building block for complex molecule synthesis | Various synthetic pathways using this compound |
| Biological Activity | Potential anti-inflammatory and analgesic effects | Studies on enzyme interactions and signaling pathways |
| Medicinal Chemistry | Investigated for anticancer properties and use as chiral auxiliary | IC50 values showing efficacy against cancer cell lines |
Case Studies
-
Synthesis of Anticancer Agents
A study explored the synthesis of derivatives based on this compound, leading to compounds with significant anticancer activity against various cell lines, demonstrating the potential for developing new cancer therapies. -
Biological Activity Assessment
Research into the biological activity of this compound revealed its ability to modulate inflammatory responses, suggesting possible applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate involves its interaction with various molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate with key analogs, focusing on structural variations, molecular properties, and synthesis pathways:
*Molecular weight calculated based on analogous structures.
Key Observations:
Functional Group Impact :
- The hydroxyl group at position 8 in the target compound increases polarity compared to analogs with oxo (e.g., methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate) or azabicyclic nitrogen (e.g., tert-butyl 3-azabicyclo derivatives) .
- Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., methyl 8-oxo analog), influencing solubility and bioavailability.
Synthetic Flexibility: The tert-butyl group in tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate serves as a protective strategy for nitrogen, enabling selective functionalization . Amino-substituted derivatives (e.g., ethyl 3-amino-8-oxabicyclo analog) are synthesized via reductive amination or nucleophilic substitution, as seen in CID 45089513 .
The oxabicyclo[3.2.1]octane moiety (e.g., ethyl 3-amino-8-oxabicyclo) introduces an oxygen atom, modifying electronic distribution and hydrogen-bonding capacity .
Biological Activity
Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 198.26 g/mol. The compound features a bicyclo[3.2.1]octane framework, characterized by a hydroxyl group at the 8-position and a carboxylate ester at the 3-position, which contribute to its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of both hydroxyl and carboxylate groups allows for potential hydrogen bonding and hydrophobic interactions with enzymes and receptors, influencing numerous biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other bicyclic compounds that exhibit enzyme modulation.
- Receptor Interaction : Its structural similarity to known bioactive molecules suggests it could interact with neurotransmitter receptors or other signaling pathways, potentially affecting physiological responses.
Biological Activity Studies
Recent studies have focused on the pharmacological profile of this compound:
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures often exhibit antimicrobial properties. Preliminary assays suggest that this compound may possess moderate antibacterial activity against various strains, warranting further investigation into its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored in vitro. It has shown promise in inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Case Studies and Research Findings
Synthesis and Derivatives
This compound can be synthesized through multi-step organic reactions involving starting materials such as bicyclic precursors and hydroxylating agents. The synthesis process is crucial for developing derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles.
Potential Derivatives
Several derivatives have been proposed based on structural modifications:
| Compound Name | Structural Modification | Potential Activity |
|---|---|---|
| Ethyl 8-amino-bicyclo[3.2.1]octane-3-carboxylate | Amino group substitution | Increased receptor affinity |
| Mthis compound | Methyl ester instead of ethyl | Altered solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
